Cas no 1361714-09-1 (2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile)

2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile structure
1361714-09-1 structure
Product name:2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile
CAS No:1361714-09-1
MF:C13H9Cl2N3
MW:278.136660337448
CID:4912727

2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile
    • Inchi: 1S/C13H9Cl2N3/c14-10-1-2-12(15)11(6-10)9-5-8(3-4-16)13(17)18-7-9/h1-2,5-7H,3H2,(H2,17,18)
    • InChI Key: ISJCTWRNRQLWEV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C1=CN=C(C(CC#N)=C1)N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 327
  • XLogP3: 3
  • Topological Polar Surface Area: 62.7

2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A026001617-500mg
2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile
1361714-09-1 97%
500mg
$950.60 2022-04-03
Alichem
A026001617-250mg
2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile
1361714-09-1 97%
250mg
$748.00 2022-04-03
Alichem
A026001617-1g
2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile
1361714-09-1 97%
1g
$1,797.60 2022-04-03

Additional information on 2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile

Introduction to 2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile (CAS No. 1361714-09-1)

2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1361714-09-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural complexity and potential applications in the development of novel therapeutic agents. The compound features a pyridine core substituted with an amino group at the 2-position, a 2,5-dichlorophenyl group at the 5-position, and an acetonitrile moiety at the 3-position. Such a structural arrangement imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery efforts.

The synthesis of 2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The presence of multiple reactive sites in the molecule, including the amino group, chloro substituents, and the nitrile functionality, necessitates careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, are often employed to construct the desired framework efficiently.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their diverse biological activities. The structural motifs present in 2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile suggest that it may exhibit properties relevant to various therapeutic areas. For instance, the amino group can serve as a hydrogen bond acceptor or participate in ionic interactions with biological targets, while the electron-withdrawing nitrile group can modulate receptor binding affinity. Additionally, the dichlorophenyl ring may contribute to lipophilicity and metabolic stability, key factors in drug design.

One of the most compelling aspects of this compound is its potential role in oncology research. Pyridine-based molecules have been extensively studied for their antitumor properties, and modifications at specific positions can enhance their efficacy against cancer cell lines. Preclinical studies have demonstrated that certain pyridine derivatives can inhibit key enzymes involved in cell proliferation and survival pathways. Given these findings, 2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile represents a promising candidate for further investigation as an antineoplastic agent.

The dichlorophenyl substituent is particularly noteworthy due to its ability to influence both electronic distribution and steric interactions within the molecule. This feature can be exploited to fine-tune binding interactions with biological targets such as kinases or transcription factors. In addition, computational modeling techniques have been employed to predict how modifications at different positions of this compound might affect its pharmacokinetic profile. These studies provide valuable insights into optimizing drug-like properties before moving into expensive preclinical trials.

Another area where this compound shows promise is in central nervous system (CNS) drug discovery. Pyridine derivatives have been implicated in modulating neurotransmitter systems, making them attractive for treating neurological disorders such as depression or epilepsy. The presence of both polar (amino and nitrile groups) and non-polar (chloro-substituted benzene ring) features suggests that 2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile could cross the blood-brain barrier effectively while maintaining sufficient residence time within neural tissues.

Emerging research also highlights the compound's potential in antimicrobial applications. The structural features of this molecule can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways through selective binding to bacterial enzymes. Such mechanisms are particularly relevant in light of increasing antibiotic resistance issues worldwide. By targeting unique bacterial-specific pathways rather than those shared with human cells, compounds like 2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile offer hope for developing novel antibiotics with improved efficacy profiles.

The synthesis and characterization of 1361714-09-1 have been refined through collaborative efforts between academic researchers and industrial chemists seeking innovative solutions for unmet medical needs. Advances in analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have enabled detailed structural elucidation and purity assessment of complex organic molecules like this one.

Future directions for research on 2-Amino-5-(2,5-dichlorophenyl)pyridine-3-acetonitrile include exploring its derivatives through structure-activity relationship (SAR) studies to identify more potent analogs with improved pharmacological profiles. Additionally, investigating its mechanism of action at a molecular level will provide critical insights into how it interacts with biological targets and could guide rational drug design strategies moving forward.

In conclusion,1361714-09-1 stands out as a versatile intermediate with significant potential across multiple therapeutic domains including oncology,CNS disorders,and antimicrobial applications.Alongside ongoing synthetic efforts towards optimizing its properties,this compound exemplifies how targeted molecular design coupled with rigorous biochemical evaluation can yield novel candidates for further clinical development.Alongside ongoing synthetic efforts towards optimizing its properties,this compound exemplifies how targeted molecular design coupled with rigorous biochemical evaluation can yield novel candidates for further clinical development.

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